molecular formula C21H25NO3 B11277613 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-mesitylacetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-mesitylacetamide

Cat. No.: B11277613
M. Wt: 339.4 g/mol
InChI Key: LZCGJEKKECDILJ-UHFFFAOYSA-N
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Description

2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound is characterized by the presence of a benzofuran ring system, which is fused with a dimethyl group and linked to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde derivatives.

    Introduction of the Dimethyl Group: The dimethyl group is introduced via alkylation reactions using reagents like methyl iodide.

    Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions, often using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

    Substitution: The aromatic ring in the benzofuran system can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzofuran derivatives.

Scientific Research Applications

2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes or receptors, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: Similar structure but lacks the acetamide moiety.

    2,2-Dimethyl-2,3-dihydrobenzofuran: Similar structure but lacks the acetamide and hydroxyl groups.

    Carbofuran phenol: Contains a benzofuran ring but with different substituents.

Uniqueness

2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzofuran ring and the acetamide moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H25NO3/c1-13-9-14(2)19(15(3)10-13)22-18(23)12-24-17-8-6-7-16-11-21(4,5)25-20(16)17/h6-10H,11-12H2,1-5H3,(H,22,23)

InChI Key

LZCGJEKKECDILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)C

Origin of Product

United States

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